Sinapaldehyde glucoside
Overview
Description
Sinapaldehyde glucoside is a compound of interest due to its involvement in various biological processes and potential applications in pigment synthesis. It is derived from sinapaldehyde, a compound known for its role in plant metabolism and lignin synthesis.
Synthesis Analysis
The synthesis of sinapaldehyde glucoside and related compounds involves complex biochemical pathways. For example, glucosyltransferases play a crucial role in the metabolism of sinapic acid, leading to the formation of sinapoyl esters and lignin synthesis in plants (Lim et al., 2001). Another study highlights the isolation of a cDNA encoding UDP-glucose:sinapate glucosyltransferase (SGT), which catalyzes the formation of 1-O-sinapoylglucose, a precursor for sinapaldehyde glucoside synthesis (Milkowski et al., 2000).
Molecular Structure Analysis
The molecular structure of sinapaldehyde glucoside and similar compounds has been characterized by various spectroscopic techniques. A study on a new pigment derived from methylpyranomalvidin-3-glucoside and sinapaldehyde revealed insights into its structure and formation mechanism (Oliveira et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving sinapaldehyde glucoside are intricate, involving multiple equilibria and deprotonation reactions. The study by Oliveira et al. (2011) provided detailed insights into these processes, highlighting the compound's stability across different pH values.
Physical Properties Analysis
The physical properties of sinapaldehyde glucoside and related compounds, such as sinapoyl esters and glucosides, are influenced by their molecular structure and environmental conditions. However, specific studies focusing on the physical properties of sinapaldehyde glucoside were not identified in the search results.
Chemical Properties Analysis
The chemical properties of sinapaldehyde glucoside, including its reactivity and stability, can be inferred from studies on similar compounds. For example, the synthesis and characterization of glucopyranosyl sinapate from canola meal provide insights into the compound's solubility and potential applications (Amarowicz & Shahidi, 1994).
Scientific Research Applications
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Scientific Field: Medical Research
- Sinapaldehyde glucoside has been identified in the medicinal plant Liparis nervosa and was found to have potent in vitro antioxidant activities . It also showed strong α-glucosidase inhibitory activity, indicating its potential for the development of hypoglycemic drugs .
- The methods of application or experimental procedures involve isolating the compound from the plant and testing its activities in vitro .
- The results showed that Sinapaldehyde glucoside had a strong α-glucosidase inhibitory activity with an IC50 value of 43.76 ± 2.03 μM, which was much lower than that of acarbose (IC50 273.12 ± 11.84 μM) .
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Scientific Field: Cosmetics
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Scientific Field: Food Industry
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Scientific Field: Biosynthesis
- Sinapaldehyde is an intermediate in the formation of sinapyl alcohol, a lignol that is a major precursor to lignin . It plays a crucial role in the biosynthesis of lignin, which is a complex organic polymer deposited in the cell walls of many plants, making them rigid and woody .
- The methods of application involve studying the biosynthetic pathways of plants, particularly those involving phenolic compounds .
- The outcomes of such studies could provide insights into the biosynthesis of lignin and other phenolic compounds, which could have implications for various fields, including agriculture, forestry, and biofuel production .
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Scientific Field: Traditional Chinese Medicine
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Scientific Field: Wine Production
- Sinapaldehyde is a low molecular weight phenol that is susceptible to extraction from cork stoppers into wine .
- The methods of application involve studying the extraction of phenolic compounds from cork stoppers and their impact on the taste and quality of wine .
- The outcomes of such studies could provide insights into the factors affecting the taste and quality of wine, which could have implications for the wine industry .
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Scientific Field: Biofuel Production
- Sinapaldehyde is an intermediate in the formation of sinapyl alcohol, a lignol that is a major precursor to lignin . Lignin is a complex organic polymer deposited in the cell walls of many plants, making them rigid and woody . This property makes it a potential resource for biofuel production .
- The methods of application involve studying the biosynthetic pathways of plants, particularly those involving phenolic compounds .
- The outcomes of such studies could provide insights into the biosynthesis of lignin and other phenolic compounds, which could have implications for various fields, including agriculture, forestry, and biofuel production .
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Scientific Field: Wine Production
- Sinapaldehyde is a low molecular weight phenol that is susceptible to extraction from cork stoppers into wine .
- The methods of application involve studying the extraction of phenolic compounds from cork stoppers and their impact on the taste and quality of wine .
- The outcomes of such studies could provide insights into the factors affecting the taste and quality of wine, which could have implications for the wine industry .
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Scientific Field: Biotechnology
Safety And Hazards
When handling Sinapaldehyde glucoside, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
properties
IUPAC Name |
(E)-3-[3,5-dimethoxy-4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O9/c1-23-10-6-9(4-3-5-18)7-11(24-2)16(10)26-17-15(22)14(21)13(20)12(8-19)25-17/h3-7,12-15,17,19-22H,8H2,1-2H3/b4-3+/t12-,13-,14+,15-,17?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYTCTPHTVUEGCL-RBKUQZRRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C=CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC)/C=C/C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 25244544 |
Citations
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